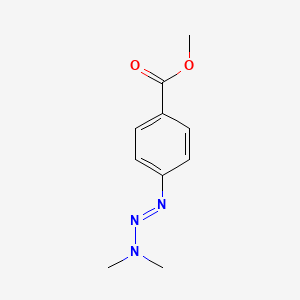

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester

Description

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester is a triazene-containing benzoic acid derivative with a methyl ester group at the para position. The para isomer has demonstrated significant antileukemic activity in preclinical studies, increasing survival time in mice bearing TLX5 lymphoma or P388 leukemia. Notably, its mechanism involves inhibition of tumor cell dissemination rather than direct cytotoxicity, distinguishing it from conventional chemotherapeutic agents .

Properties

CAS No. |

29168-87-4 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 4-(dimethylaminodiazenyl)benzoate |

InChI |

InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3 |

InChI Key |

QBIUIDQLFKGAPD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Esterification

An alternative route involves synthesizing p-(3,3-dimethyltriazeno)benzoic acid first, followed by esterification with methanol. This method, adapted from analogous ester syntheses, employs dicyclohexylcarbodiimide (DCC) as a coupling agent.

Procedure :

- Acid Synthesis : p-(3,3-Dimethyltriazeno)benzoic acid is prepared via diazotization of 4-aminobenzoic acid and coupling with dimethylamine.

- Esterification : The acid is dissolved in dichloromethane, mixed with methanol (1.2–1.5 equiv), and catalyzed by DCC (1.5–2.0 equiv) at 30–45°C for 1–5 hours.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 30–45°C |

| Solvent | Dichloromethane |

| Catalyst (DCC) | 1.5–2.0 equiv |

| Yield | 70–85% (estimated) |

Advantages :

- High functional group tolerance due to mild conditions.

- DCC facilitates efficient activation of the carboxylic acid.

Limitations :

- Requires isolation of the intermediate acid, adding synthetic steps.

- DCC generates dicyclohexylurea as a byproduct, complicating purification.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diazotization | 60–75 | 90–95 | Moderate |

| DCC Esterification | 70–85 | 85–90 | High |

| Pd Catalysis | (Theoretical) 50–65 | N/A | Low |

Key Observations :

- Diazotization offers moderate yields but requires hazardous diazonium intermediates.

- DCC-Mediated Esterification is scalable but involves toxic reagents.

- Palladium Catalysis remains theoretical for this compound but holds promise for milder conditions.

Challenges and Optimization Strategies

Stability of the Triazeno Group

The -N=N-N(CH₃)₂ moiety is sensitive to UV light and heat, necessitating:

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates the product from dimethylamine residues.

- Recrystallization : Methanol/water mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazene moiety into amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Oxidation of the triazene moiety can yield nitroso or nitro derivatives.

Reduction: Reduction can produce primary or secondary amines.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester, also known as methyl 4-(3,3-dimethyl-1-triazen-1-yl)benzoate , is a chemical compound with several applications, particularly in the pharmaceutical field. Research on temozolomide esters, which include derivatives of benzoic acid, has shown potential as anticancer pro-drugs .

Antimicrobial Applications

Certain diazo derivatives of imidazole carboxylic acid esters, closely related to this compound, exhibit broad antimicrobial activity . These compounds demonstrate antibacterial activity against gram-negative, gram-positive, and other bacterial groups, as well as strong antifungal activity . Some also have antialgal and antiprotozoal properties . These compounds can sanitize materials like bedsheets in hospitals, with aqueous solutions or solvent dispersions at concentrations of a few parts per million demonstrating potent sanitizing action .

Anticancer Pro-drugs

Temozolomide esters, synthesized from temozolomide acid, have been investigated as anticancer pro-drugs . These esters have shown improved permeation through human skin compared to temozolomide itself, as demonstrated in permeation studies . For instance, temozolomide n-hexyl ester and temozolomide n-butyl amide show notably better permeation through human skin than temozolomide .

In vivo Antitumor Activity

In vivo studies have evaluated the antitumor activity of temozolomide hexyl ester against MV3 melanoma (human) in BALB/c nude mice . The mice were inoculated with MV3 melanoma, and once the tumor volume reached 100-300 mm³, they were divided into controlled and tested groups . The tested group was treated with a 5% (W/V) DMSO solution of temozolomide hexyl ester twice daily via topical application, with a total dosage of 20 mg/mouse/day, while the control group was left untreated . The results indicated that temozolomide hexyl ester inhibited tumor growth, with a T/C (%) of 33.7% in the treated group .

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets in biological systems. The triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This interaction can lead to the inhibition of key cellular processes, ultimately resulting in the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells by causing DNA damage.

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the triazeno group on the benzene ring critically influences biological activity:

Key Insight : The para isomer’s efficacy is attributed to its ability to disrupt tumor cell migration, while ortho and meta isomers lack this property despite similar molecular weights and formulas.

Esters with Different Substituents

Substituents on the benzene ring significantly alter chemical reactivity and biological function:

Key Insight: Electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., tert-butyl) alter solubility and reactivity compared to the triazeno group, which may confer unique biological properties.

Triazene Derivatives and Antitumor Mechanisms

The para isomer’s triazeno group distinguishes it from other esters:

- Contrast with Cytotoxic Analogs: Compounds like 3-Amino-4-Chloro Benzoic Acid Methyl Ester are synthesized via nitro reduction but lack evidence of antitumor activity .

Physicochemical Properties

A comparison of molecular properties highlights structural nuances:

| Compound | Molecular Weight | IUPAC InChIKey | CAS Number |

|---|---|---|---|

| p-(3,3-Dimethyl-1-triazeno) isomer | ~207.23 (est.) | Not provided | Not available |

| o-(3,3-Dimethyl-1-triazeno) isomer | 207.2291 | BAGBQDMUYKXJIR-UHFFFAOYSA-N | 35967-28-3 |

| Methyl benzoate | 136.15 | QPJVMBTYPHYUOC-UHFFFAOYSA-N | 93-58-3 |

Key Insight: Despite identical molecular formulas for ortho and para triazeno isomers, their biological activities diverge due to spatial arrangement.

Biological Activity

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester (commonly referred to as DMT-Benzoate) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings on its biological activity, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula :

- Molecular Weight : 224.23 g/mol

- CAS Number : 149794

DMT-Benzoate features a benzoic acid moiety substituted with a triazeno group, which is known for its role in various biological activities.

Anticancer Properties

Research has highlighted the anticancer potential of DMT-Benzoate. In a study involving C57Bl female mice with M5076 reticulum-cell sarcoma, the compound demonstrated significant pharmacokinetic properties:

- Terminal Half-Life : Approximately 2.5 hours.

- Plasma Clearance : About 6 ml/min per kg.

- Tissue Distribution : Highest concentrations were found in tumor tissues, followed by liver and kidney, indicating preferential accumulation in cancerous tissues .

The mechanism through which DMT-Benzoate exerts its effects is linked to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells. The triazeno group is particularly relevant as triazene compounds are known to form reactive intermediates that can alkylate DNA.

Clinical Trials

DMT-Benzoate is currently undergoing phase I clinical trials in Europe. These trials aim to evaluate its safety profile and efficacy in treating specific types of cancer. Early results suggest manageable toxicity levels and promising antitumor activity .

Comparative Studies

In comparative studies of related compounds, DMT-Benzoate was found to have superior pharmacokinetic profiles compared to other triazenes, making it a candidate for further development in oncology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.23 g/mol |

| Terminal Half-Life | 2.5 hours |

| Plasma Clearance | 6 ml/min/kg |

| Tissue Concentration | Highest in tumor tissue |

Q & A

What synthetic methodologies are employed for the preparation of Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves two key steps: (1) esterification of the benzoic acid precursor and (2) introduction of the triazeno group.

- Esterification: Methyl ester formation can be achieved via acid-catalyzed reaction with methanol, similar to methods used for methyl 4-hydroxybenzoate derivatives (e.g., Williamson ether synthesis for functionalization ).

- Triazeno Group Introduction: The para-substituted triazeno moiety may be synthesized via diazonium salt intermediates. For example, coupling 3,3-dimethyltriazene with a benzoyl chloride derivative under controlled pH (7–9) and low temperature (0–5°C) to minimize decomposition .

- Optimization: Catalysts (e.g., NaHCO₃ for neutralization ), solvent polarity (e.g., DMF for solubility), and inert atmospheres (to prevent oxidation) are critical. Reaction progress can be monitored via TLC or HPLC .

How do computational models (e.g., Crippen, Joback) predict the physicochemical properties of this compound, and what are their limitations?

Answer:

Computational methods estimate properties like logP (octanol-water partition coefficient), solubility, and boiling points using fragment- or group-contribution approaches:

- Crippen Method: Predicts logP and water solubility based on molecular fragments. For example, the triazeno group may contribute unique polarity, but its rare occurrence in training datasets reduces accuracy .

- Joback Method: Estimates critical temperatures (Tc) and boiling points using additive group contributions. Limitations arise for steric effects (e.g., 3,3-dimethyl groups on triazeno) .

- Validation: Experimental validation via HPLC (retention times ) or NIST spectral libraries is recommended.

Table 1: Predicted vs. Experimental Properties

| Property | Crippen Prediction | Experimental Range |

|---|---|---|

| logP | 2.8–3.2 | 2.5–3.0 (HPLC ) |

| Water Solubility | 0.1–0.5 mg/mL | 0.2–0.6 mg/mL |

What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer:

- 1H NMR: Key signals include the ester methyl group (δ ~3.8 ppm, singlet) and triazeno N–CH₃ groups (δ ~3.0 ppm, singlet). Aromatic protons (para-substituted) appear as a singlet at δ ~7.8–8.2 ppm .

- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹) and triazeno N=N stretches (~1450–1600 cm⁻¹) confirm functional groups .

- HPLC: Retention time comparison with benzoic acid ester analogs (e.g., methyl 4-methylbenzoate: RT ~1.81 min ) aids purity assessment.

Table 2: Analytical Techniques and Applications

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| 1H NMR | Structural elucidation | δ 3.0 (N–CH₃), δ 3.8 (COOCH₃) | |

| HPLC | Purity/Stability testing | C18 column, acetonitrile/water gradient |

What are the key factors influencing the stability of the triazeno moiety in this compound under varying experimental conditions?

Answer:

The triazeno group is sensitive to:

- pH: Decomposition occurs under acidic (pH <3) or alkaline (pH >10) conditions, forming diazonium intermediates. Buffered solutions (pH 6–8) are recommended .

- Light/Heat: Photo- and thermolability require storage in amber vials at 4°C. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .

- Analytical Monitoring: Use HPLC-MS to identify degradation products (e.g., benzoic acid or demethylated analogs ).

How can researchers address discrepancies in reported solubility or partition coefficients for this compound across different studies?

Answer:

Discrepancies arise from:

- Purity: Impurities (e.g., residual solvents) alter solubility. USP-grade standards (≥98% purity ) should be used.

- Methodology: Gravimetric vs. HPLC-based solubility measurements yield variability. Standardize protocols (e.g., shake-flask method at 25°C ).

- Environmental Factors: Control temperature and ionic strength (e.g., 0.1 M PBS buffer ).

What safety protocols and handling procedures are critical when working with this compound in laboratory settings?

Answer:

- Hazard Mitigation: Classified as hazardous (H302: harmful if swallowed; H315: skin irritation ). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Storage: Store in airtight containers at –20°C, away from light and moisture .

- Waste Disposal: Neutralize triazeno-containing waste with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.